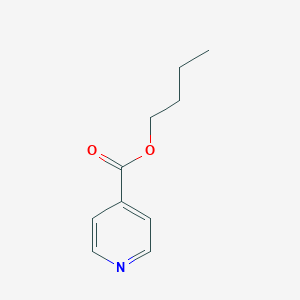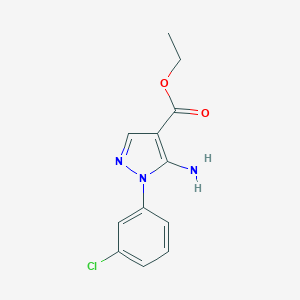
Silver vanadium trioxide
説明
Silver Vanadium Trioxide (AgVO3) is an orange odorless powder . It is also known as Silver Vanadate and is used as a reagent for the analysis of iron and steel .
Synthesis Analysis
AgVO3 nanoparticles can be prepared using a chemical precipitation technique . A novel approach for the rapid synthesis of silver nanowires induced by vanadium trioxide particles in aqueous solution at room temperature has been demonstrated .
Molecular Structure Analysis
The molecular formula for Silver Vanadium Trioxide is Ag-O3-V . The structure and properties of AgVO3 nanocomposite films were investigated using Fourier transform infrared spectroscopy (FTIR), UV–visible spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) .
Chemical Reactions Analysis
The dissolution of silver vanadium oxide (SVO) material and two silver vanadium phosphorous oxide (SVPO-H and SVPO-R) materials with differing physical properties in a non-aqueous ICD battery electrolyte has been studied . The kinetic results are compared with those of Ag2VO2PO4 and Ag2V4O11 to probe the relationships among crystal structure, stoichiometry, and solubility .
Physical And Chemical Properties Analysis
AgVO3 is an orange odorless powder . It has a density of 4.87 g/cm3 . It is slightly soluble in water and undergoes slow air oxidation at room temperature .
科学的研究の応用
Material Science
Silver metavanadate is used in the field of material science due to its unique properties. It is available in various forms, including powder and chunks . Its high reactivity and small size make it an excellent additive in various materials .
Biomedical Applications
Silver metavanadate has shown potential in biomedical applications. For instance, chitosan/AgVO3 nanocomposite thin films have been synthesized for biomedical applications . These nanocomposites have tunable optical properties, swelling behavior, and antibacterial effects .
Antibacterial Activity
Silver metavanadate nanoparticles have been found to exhibit excellent antibacterial activity against a wide range of bacterial strains . This is due to their high surface area-to-volume ratio, which makes them highly reactive, and their small size allows them to easily penetrate bacterial cells .
Nanotechnology
In the field of nanotechnology, silver metavanadate is used in the synthesis of nanocomposites. These nanocomposites consist of a polymer blended with silver metavanadate nanoparticles, which have unique physical and chemical properties .
Energy Science
Silver metavanadate is also used in energy science. It is a hard, ductile transition metal that is primarily used as a steel additive and in alloys such as Titanium-6AL-4V, which is composed of titanium, aluminum, and vanadium .
Environmental Science
In environmental science, silver metavanadate nanoparticles are used due to their high reactivity. Their small size allows them to be used in various environmental applications .
作用機序
Target of Action
Silver metavanadate, also known as silver;oxido(dioxo)vanadium or Silver vanadium trioxide, primarily targets the respiratory system . It is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .
Mode of Action
The antimicrobial action of Silver metavanadate is linked with four well-defined mechanisms:
Biochemical Pathways
Silver metavanadate affects many cellular processes regulated by cAMP and is implicated in diseases of diverse etiology such as diabetes, cancer, chlorosis, anemia, and tuberculosis . It regulates the intracellular signaling via second messengers. Adenylate cyclase acts as a catalyst in the formation of cAMP (cyclic adenosine monophosphate) from ATP (adenosine triphosphate) and is activated by the action of silver metavanadate at a concentration >10 −5 M .
Pharmacokinetics
It is known that the compound is light sensitive and is typically stored at room temperature .
Result of Action
The molecular and cellular effects of Silver metavanadate’s action include cytotoxicity, genotoxicity, and inflammatory response in human cells in a cell-type dependent manner . It oxidizes NADH (reduced nicotinamide adenine dinucleotide) to its active oxygenated form and thus acts as a prooxidant .
Safety and Hazards
将来の方向性
The dissolution of AgVO3 has been identified as a major factor in premature end of life for ICD batteries . This study provides insight for future material design approaches . The tunable optical properties, swelling behavior, and antibacterial effects spotlight the potential of chitosan/AgVO3 nanocomposites for versatile biomedical applications .
特性
IUPAC Name |
silver;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVDHKVWJUPFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgO3V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.808 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange odorless powder; [MSDSonline] | |
| Record name | Silver vanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Silver vanadium trioxide | |
CAS RN |
13497-94-4 | |
| Record name | Silver vanadium oxide (AgVO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver vanadium oxide (AgVO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: Silver metavanadate (AgVO3) possesses a distinct structure influenced by its synthesis conditions. It can exhibit various morphologies, including square-like particles. [] The molecular formula of silver metavanadate is AgVO3, and its molecular weight is 206.8 g/mol. While specific spectroscopic data may vary depending on the morphology and synthesis method, techniques like X-ray diffraction and Raman spectroscopy are commonly employed for characterization.
A: Silver metavanadate acts as a catalyst in various chemical reactions. One prominent application is its ability to activate persulfates like peroxodisulfate, generating reactive oxygen species (ROS) such as sulfate and hydroxyl radicals. [] This catalytic activity makes silver metavanadate effective in degrading organic pollutants in water, including phenols, pesticides, antibiotics, and organic dyes. [] Notably, this process can achieve complete mineralization of these pollutants, yielding carbon dioxide as the primary product. []
A: Several methods exist for synthesizing silver metavanadate. A cost-effective and efficient method involves a chemical precipitation approach. [] This method entails dissolving silver metavanadate in methanol and separately dissolving vanadium pentoxide (V2O5), sodium hydroxide (NaOH), and terephthalic acid in water. Combining these solutions under controlled conditions, followed by washing and drying steps, results in the formation of square-like silver metavanadate particles. []
A: The morphology and size of silver metavanadate particles significantly impact their catalytic activity. For example, square-like silver metavanadate particles, synthesized through specific methods, have demonstrated enhanced catalytic efficiency in degrading organic pollutants. [] This emphasizes the importance of controlling the synthesis parameters to obtain silver metavanadate with desired structural characteristics for specific catalytic applications.
A: Various analytical methods are employed to characterize silver metavanadate. Electron paramagnetic resonance (EPR) spectroscopy is particularly useful in studying the generation of reactive oxygen species during its catalytic activity. [] Other techniques include X-ray diffraction for structural analysis, transmission electron microscopy for morphology assessment, and UV-Vis spectroscopy for optical property determination.
A: While silver metavanadate demonstrates promise in environmental remediation by degrading organic pollutants, it is crucial to evaluate its potential environmental impact. [] Research should focus on understanding its fate and transport in the environment, potential for bioaccumulation, and long-term effects on ecosystems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)





![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)





